

FMF-04-159-2: A Technical Guide to Solubility in DMSO and Ethanol

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Compound of Interest

Compound Name: FMF-04-159-2

Cat. No.: B15584324

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **FMF-04-159-2** in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. **FMF-04-159-2** is a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14), a member of the TAIRE (Threonine-Asp-Ile-Arg-Glu) kinase family.^{[1][2]} Understanding its solubility is critical for the accurate preparation of stock solutions and the design of robust in vitro and in vivo experiments.

Quantitative Solubility Data

The solubility of **FMF-04-159-2** in DMSO and ethanol has been determined and is summarized in the table below. This data is essential for preparing concentrated stock solutions for use in various biological assays.

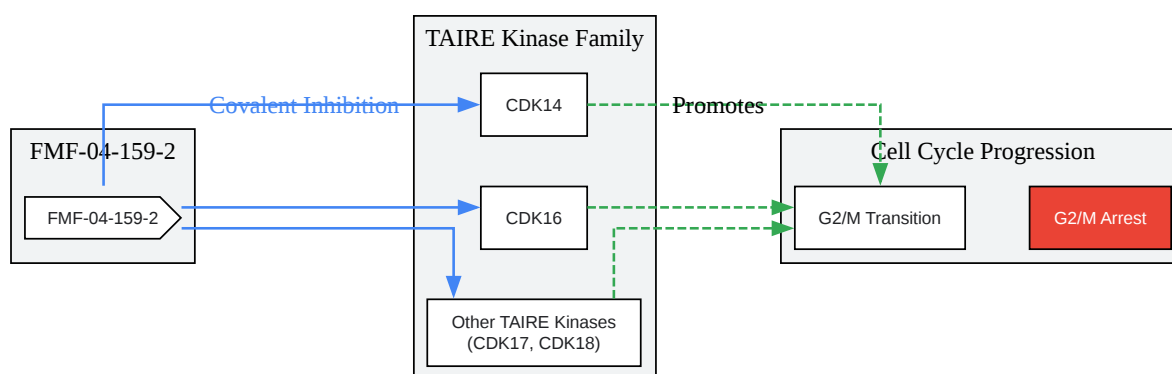
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
|---------|----------------------------|-------------------------------|
| DMSO | 100 ^[3] | 68.3 ^[3] |
| Ethanol | 20 ^[3] | 13.66 ^[3] |

Note: One source indicates solubility in DMSO is ≥ 100 mg/mL, suggesting that saturation may not have been reached at this concentration.^[4] Another source reports a solubility of 10 mM in

DMSO.[1]

Mechanism of Action: Covalent Inhibition of TAIRE Kinases

FMF-04-159-2 acts as a potent inhibitor of CDK14 and CDK16.[3] It also demonstrates inhibitory activity against other TAIRE family members, including CDK17 and CDK18, at a concentration of 1 μ M.[2] The compound exhibits covalent binding to CDK14, which is sustained even after washout. This irreversible binding contributes to its potent inhibition of cellular CDK14. The primary cellular consequence of this inhibition is cell cycle arrest at the G2/M phase.[3]



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Mechanism of **FMF-04-159-2** Action.

Experimental Protocols

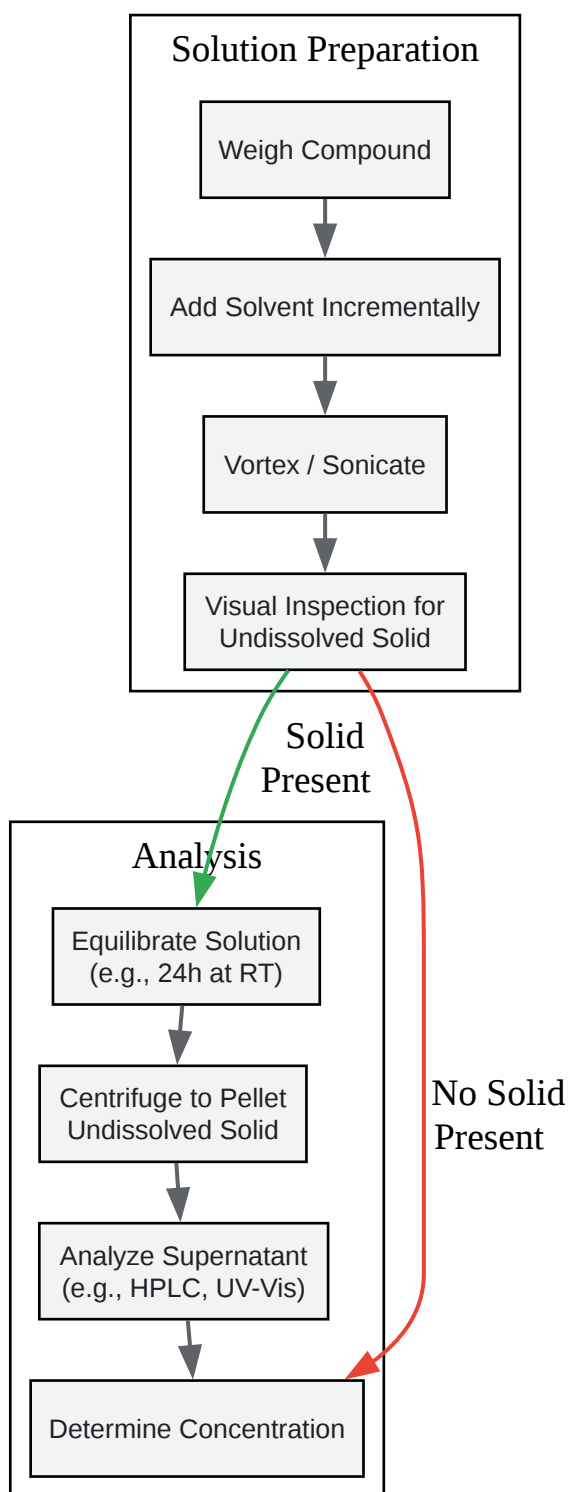
Protocol for Preparation of Stock Solutions

The following is a generalized protocol for preparing stock solutions of **FMF-04-159-2**. It is crucial to use high-purity solvents to ensure the stability and activity of the compound.

- Determine the required concentration and volume: Based on the experimental needs, calculate the mass of **FMF-04-159-2** required to achieve the desired stock concentration (e.g., 100 mM in DMSO). The molecular weight of **FMF-04-159-2** is 683.01 g/mol .[\[3\]](#)
- Weigh the compound: Accurately weigh the calculated mass of **FMF-04-159-2** in a suitable microcentrifuge tube.
- Add the solvent: Add the appropriate volume of high-purity DMSO or ethanol to the tube.
- Facilitate dissolution: Vortex the solution until the compound is fully dissolved. If precipitation or phase separation is observed, gentle heating and/or sonication can be used to aid dissolution.[\[4\]](#)
- Storage: Store the stock solution at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[\[4\]](#)

General Workflow for Solubility Assessment

The determination of a compound's maximum solubility is a fundamental step in its preclinical characterization. Below is a typical workflow for assessing solubility.



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General Workflow for Solubility Assessment.

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